molecular formula C15H13FO3 B6372251 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% CAS No. 1261888-38-3

5-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95%

Cat. No. B6372251
CAS RN: 1261888-38-3
M. Wt: 260.26 g/mol
InChI Key: JPLUUFYWSNFAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% (5-FMC95) is a synthetic organic compound with a wide range of applications in scientific research. It has been used in a number of studies to investigate the mechanism of action of various drugs, the biochemical and physiological effects of certain compounds, and to explore the potential for lab experiments.

Scientific Research Applications

5-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% has been used in a number of scientific research studies. It has been used to investigate the mechanism of action of various drugs, including antibiotics, antifungal agents, and anti-inflammatory agents. It has also been used to study the biochemical and physiological effects of certain compounds, such as the effect of certain hormones on the body. In addition, 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% has been used to explore the potential for lab experiments, such as the development of new drugs and the optimization of existing drugs.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% is not yet fully understood. However, it is believed to interact with certain proteins and enzymes in the body, leading to changes in the biochemical and physiological processes. For example, it has been suggested that 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% may act as an inhibitor of certain enzymes, leading to changes in the metabolism of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% are not yet fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, leading to changes in the metabolism of certain compounds. In addition, it has been suggested that 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% may act as an agonist of certain hormones, leading to changes in the body's response to certain stimuli.

Advantages and Limitations for Lab Experiments

The use of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% in lab experiments has a number of advantages. It is a relatively inexpensive compound and is easily synthesized in the laboratory. In addition, it is a relatively stable compound and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. The mechanism of action of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% is not yet fully understood, and the biochemical and physiological effects of the compound are still being investigated.

Future Directions

There are a number of potential future directions for the use of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% in scientific research. For example, further research could be carried out to investigate the mechanism of action of the compound and the biochemical and physiological effects of the compound. In addition, further research could be carried out to explore the potential for the use of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% in the development of new drugs and the optimization of existing drugs. Finally, further research could be carried out to investigate the potential for the use of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% in other areas of scientific research, such as the study of the effects of certain hormones on the body.

Synthesis Methods

5-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% is synthesized from the reaction of 2-fluoro-4-methoxycarbonylphenol and 3-methylphenol in the presence of a catalyst. The reaction is carried out in a solvent such as acetonitrile, and the product is purified by column chromatography. The yield of the reaction is typically 95%, hence the name 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95%.

properties

IUPAC Name

methyl 3-fluoro-4-(3-hydroxy-5-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-5-11(7-12(17)6-9)13-4-3-10(8-14(13)16)15(18)19-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLUUFYWSNFAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=C(C=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683979
Record name Methyl 2-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261888-38-3
Record name Methyl 2-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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